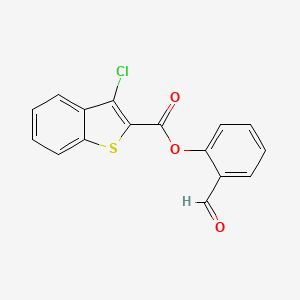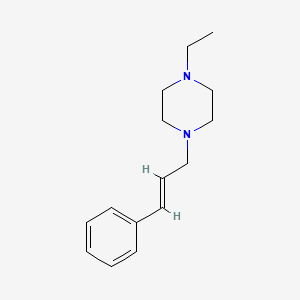![molecular formula C16H20N2OS B5868246 2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)
2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide, also known as EMT-002, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic uses. EMT-002 belongs to the class of thiazole compounds, which have been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide has been found to have potential therapeutic uses in various fields of research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. 2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide has also been found to have anti-angiogenic effects, which makes it a promising candidate for the treatment of cancer. Additionally, it has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is not fully understood. However, it has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that plays a key role in angiogenesis.
Biochemical and Physiological Effects
2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is its high purity, which makes it suitable for use in lab experiments. It is also relatively stable and can be stored for long periods of time. However, one limitation of 2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide. One direction is to further explore its potential as a treatment for cancer. Another direction is to investigate its potential as a treatment for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide and its effects on various cellular pathways.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with 2-bromo-N-ethylbutanamide in the presence of a base. The reaction yields 2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide as a yellow solid with a purity of over 95%.
Propriétés
IUPAC Name |
2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-12(5-2)15(19)18-16-17-14(10-20-16)13-8-6-11(3)7-9-13/h6-10,12H,4-5H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKJROCDBZVWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868165.png)
![7-(difluoromethyl)-N-(2-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5868173.png)

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)



![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)


![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

